5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzodioxin, oxazole, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzodioxin Ring: The benzodioxin moiety can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be formed via a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The benzodioxin and oxazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction using chlorosulfonic acid followed by amination with the appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the sulfamoyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines and alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biology, the compound may be investigated for its potential as a biochemical probe. Its ability to interact with various biological targets could make it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its structural features suggest that it may have activity against certain diseases, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its combination of functional groups allows for the creation of polymers and other materials with specific characteristics.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s ability to form hydrogen bonds and participate in π-π interactions likely plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- **5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure is distinct from other similar compounds, making it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C23H20N4O7S |
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Molecular Weight |
496.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H20N4O7S/c1-13-14(2)25-34-23(13)27-35(29,30)17-6-4-16(5-7-17)24-22(28)18-12-20(33-26-18)15-3-8-19-21(11-15)32-10-9-31-19/h3-8,11-12,27H,9-10H2,1-2H3,(H,24,28) |
InChI Key |
FEJMBBKDJNVNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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